Cinnamoyl chloride

Description

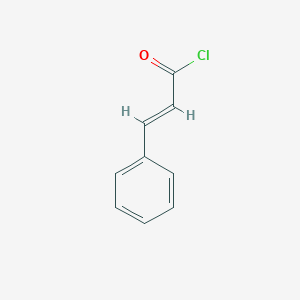

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-phenylprop-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGITNXCNOTRLK-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401312860 | |

| Record name | trans-Cinnamoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17082-09-6, 102-92-1 | |

| Record name | trans-Cinnamoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17082-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnamoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017082096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoyl chloride, 3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-Cinnamoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinnamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cinnamoyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINNAMOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04L46S032W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cinnamoyl Chloride: A Comprehensive Technical Guide to its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Cinnamoyl chloride, the acyl chloride derivative of cinnamic acid, is a highly versatile reagent in organic synthesis. Its unique chemical structure, featuring both a reactive acyl chloride group and an α,β-unsaturated carbonyl system, makes it a valuable building block for a diverse range of molecules, including pharmaceutical intermediates, photosensitive polymers, and various fine chemicals. This technical guide provides an in-depth overview of the chemical properties and reactivity of this compound, supplemented with detailed experimental protocols and logical workflow diagrams.

Core Chemical and Physical Properties

This compound is a white to yellowish crystalline solid with a pungent odor. It is soluble in various organic solvents like petroleum ether, carbon tetrachloride, and hot ethanol (B145695), but it decomposes in water.[1] The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₉H₇ClO | [1][2] |

| Molecular Weight | 166.6 g/mol | [2][3] |

| Melting Point | 35-37 °C | [1][2][3] |

| Boiling Point | 256-258 °C | [1][2][3] |

| Density | 1.167 g/cm³ (at 45/4 °C) | [1] |

| Refractive Index | 1.614 (at 42.5 °C) | [1] |

| Solubility | Soluble in petroleum ether, carbon tetrachloride, hot ethanol; Insoluble in water (decomposes slowly) | [1] |

| Appearance | White or yellowish needle-like crystals | [1] |

Reactivity and Reaction Mechanisms

The reactivity of this compound is dominated by two key features: the electrophilic carbonyl carbon of the acyl chloride and the α,β-unsaturated system. This dual reactivity allows for a variety of chemical transformations.

Nucleophilic Acyl Substitution

The most characteristic reaction of this compound is nucleophilic acyl substitution at the carbonyl carbon.[4] The chloride ion is an excellent leaving group, facilitating the attack of various nucleophiles. This reaction proceeds via a general addition-elimination mechanism.[4]

A diagram illustrating the general mechanism of nucleophilic acyl substitution is provided below.

Caption: General mechanism of nucleophilic acyl substitution of this compound.

Reaction with Water (Hydrolysis): this compound reacts with water, slowly decomposing to form cinnamic acid and hydrochloric acid.[1][5]

Reaction with Alcohols (Alcoholysis): It reacts readily with alcohols to form cinnamyl esters.[4] This reaction is a highly efficient method for synthesizing cinnamates.[6] For instance, the reaction with ethanol yields ethyl cinnamate.[7]

Reaction with Amines (Aminolysis): The reaction of this compound with ammonia, primary amines, or secondary amines is a highly efficient method for synthesizing cinnamamides.[4] The reaction is typically vigorous and produces the corresponding amide and hydrogen chloride.[8]

Aza-Michael Addition

The α,β-unsaturated system of this compound can undergo conjugate addition reactions. A key example is the aza-Michael addition, where an amine acts as a nucleophile, attacking the β-carbon of the unsaturated system.[4] In a process described as base-promoted aminoamidation, cinnamoyl chlorides react with aryl amines in the presence of triethylamine (B128534) to generate β-amino amides through a tandem aza-Michael addition and nucleophilic acyl substitution.[4][9][10]

Friedel-Crafts Acylation

This compound can be used as an acylating agent in Friedel-Crafts reactions to introduce the cinnamoyl group onto an aromatic ring.[11] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[12] The reaction proceeds through the formation of an acylium ion, which then attacks the aromatic ring.

A simplified workflow for the Friedel-Crafts acylation using this compound is shown below.

Caption: Simplified workflow for Friedel-Crafts acylation with this compound.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Synthesis of this compound from Cinnamic Acid

The most common method for preparing this compound is the reaction of cinnamic acid with thionyl chloride (SOCl₂).[4][13]

Materials:

-

trans-Cinnamic acid

-

Thionyl chloride (freshly distilled)

-

Magnetic stir bar

-

Three-neck round-bottom flask

-

Reflux condenser

-

Gas absorption trap (containing aqueous sodium hydroxide (B78521) solution)

-

Heating mantle or oil bath

-

Distillation apparatus

Procedure: [13]

-

Set up the reaction apparatus consisting of a three-neck flask equipped with a magnetic stir bar, a reflux condenser, and a powder funnel. The reflux condenser should be connected to a gas absorption trap to neutralize the evolving HCl and SO₂ gases.

-

Charge the flask with freshly distilled thionyl chloride (1.5 equivalents).

-

While stirring, add trans-cinnamic acid (1 equivalent) in several portions through the powder funnel.

-

Once the addition is complete, replace the powder funnel with a stopper.

-

Slowly heat the reaction mixture to 50 °C. A strong evolution of gas will be observed.

-

Continue stirring at 80 °C for an additional 2 hours.

-

After cooling the reaction mixture, replace the reflux condenser with a distillation apparatus.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The remaining crude this compound is often pure enough for subsequent reactions. For further purification, it can be fractionally distilled under high vacuum.

A workflow diagram for the synthesis of this compound is presented below.

Caption: Experimental workflow for the synthesis of this compound.

Synthesis of Cinnamic Acid Amides

This compound is a key intermediate for the synthesis of various cinnamic acid amides.[14]

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous solvent (e.g., toluene, ether)

-

Ice bath

-

Standard laboratory glassware

-

Magnetic stirrer

-

Dissolve the crude this compound in an anhydrous solvent such as toluene.

-

In a separate flask, dissolve the desired amine (1.1 equivalents) in an anhydrous solvent like ether.

-

Cool the amine solution in an ice bath.

-

Slowly add the this compound solution to the stirred amine solution over approximately 30 minutes.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 30-60 minutes.

-

Work up the reaction mixture by washing with a dilute acid (to remove excess amine), followed by a wash with aqueous sodium bicarbonate, and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and evaporate the solvent under reduced pressure to yield the crude cinnamic acid amide.

-

The crude product can be purified by column chromatography or recrystallization.

Synthesis of Cinnamyl Esters (Esterification)

The reaction of this compound with an alcohol provides a straightforward route to cinnamyl esters.[16][17]

Materials:

-

This compound

-

Alcohol (e.g., cinnamyl alcohol)

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Ice bath

-

Reflux apparatus

-

Standard laboratory glassware

Procedure: [16]

-

In a flask under a nitrogen atmosphere, mix the alcohol (1 equivalent) and triethylamine (1.36 equivalents) in anhydrous DCM and place it in an ice bath.

-

In a separate flask, dissolve this compound (1 equivalent) in anhydrous DCM.

-

Slowly drip the this compound solution into the alcohol/triethylamine mixture.

-

Allow the reaction mixture to warm to room temperature and then reflux for 6 hours.

-

After cooling, wash the reaction mixture successively with saturated sodium bicarbonate solution and cold distilled water.

-

Dry the organic phase over anhydrous sodium sulfate and remove the solvent in vacuo to obtain the crude ester.

-

The crude product can be purified by silica (B1680970) gel column chromatography.

Conclusion

This compound is a valuable and reactive chemical intermediate with broad applications in organic synthesis. Its dual reactivity, arising from the acyl chloride functionality and the α,β-unsaturated system, allows for a wide range of chemical transformations, including nucleophilic acyl substitutions, conjugate additions, and Friedel-Crafts reactions. The experimental protocols provided herein offer practical guidance for the synthesis and utilization of this important compound. A thorough understanding of its chemical properties and reactivity is essential for researchers and scientists in the fields of drug discovery, materials science, and chemical biology.

References

- 1. chembk.com [chembk.com]

- 2. jnfuturechemical.com [jnfuturechemical.com]

- 3. This compound | 17082-09-6 [chemicalbook.com]

- 4. This compound | High-Purity Reagent | RUO [benchchem.com]

- 5. This compound, 98%, predominantly trans | Fisher Scientific [fishersci.ca]

- 6. savemyexams.com [savemyexams.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Base-Promoted Aminoamidation of Cinnamoyl Chlorides with Aryl Amines: Access to β-Amino Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Friedel-Crafts Acylation [organic-chemistry.org]

- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 13. Making sure you're not a bot! [oc-praktikum.de]

- 14. benchchem.com [benchchem.com]

- 15. SU728712A3 - Method of preparing cinnamoyl amide - Google Patents [patents.google.com]

- 16. epg.science.cmu.ac.th [epg.science.cmu.ac.th]

- 17. benchchem.com [benchchem.com]

cinnamoyl chloride CAS number and molecular structure

An In-depth Technical Guide to Cinnamoyl Chloride for Researchers and Drug Development Professionals

Introduction

This compound (C₉H₇ClO) is a pivotal reagent in organic synthesis, serving as a primary precursor for a diverse array of cinnamoyl derivatives.[1] Its utility is particularly pronounced in the pharmaceutical and fine chemical sectors. The compound's structure, which includes a phenyl group conjugated with an acryloyl chloride, imparts a unique reactivity that makes it an ideal intermediate for various organic transformations such as acylations, esterifications, and amidations.[1] This guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis protocols, and its applications in drug discovery and development, with a focus on its role in the synthesis of biologically active molecules.

Chemical Identification and Molecular Structure

There are two primary CAS numbers associated with this compound, which can be a source of confusion. The CAS number 102-92-1 is generally used for this compound without specifying the stereoisomer, while 17082-09-6 is specifically assigned to the trans-isomer.[2][3][4][5][6][7] The trans form is the most common and is often what is referred to when "this compound" is mentioned.[3]

The molecular structure of this compound is characterized by a benzene (B151609) ring attached to an acryloyl chloride functional group.

| Identifier | Value |

| Molecular Formula | C₉H₇ClO[2][4][5] |

| Molecular Weight | 166.60 g/mol [2][8] |

| IUPAC Name | (2E)-3-phenylprop-2-enoyl chloride[3][8] |

| SMILES | C1=CC=C(C=C1)/C=C/C(=O)Cl[8] |

| InChI | InChI=1S/C9H7ClO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+[5][8] |

| InChIKey | WOGITNXCNOTRLK-VOTSOKGWSA-N[5][8] |

Physicochemical Properties

This compound is typically a white to yellowish crystalline solid.[9] The following table summarizes its key physicochemical properties.

| Property | Value |

| Melting Point | 31-40 °C[10] |

| Boiling Point | 256-258 °C[11] |

| Flash Point | >110 °C[12] |

| Appearance | White to pale cream chunks or fused solid[10] |

| Solubility | Soluble in dioxane and chloroform; reacts with water[6] |

Experimental Protocols

Synthesis of this compound from Trans-Cinnamic Acid

The most common laboratory and industrial synthesis of this compound involves the reaction of trans-cinnamic acid with thionyl chloride (SOCl₂).[1][9]

Materials:

-

Trans-cinnamic acid

-

Thionyl chloride (freshly distilled)

-

50 mL two-neck flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Gas absorption trap (containing aqueous sodium hydroxide (B78521) solution)

-

Distillation apparatus

Procedure:

-

Set up the reaction apparatus consisting of a 50 mL two-neck flask equipped with a magnetic stir bar and a reflux condenser. The outlet of the condenser should be connected to a gas absorption trap to neutralize the evolving HCl and SO₂ gases.[12]

-

Charge the reaction flask with 1.8 g (1.1 mL, 15 mmol) of freshly distilled thionyl chloride.[12]

-

While stirring, add 1.48 g (10.0 mmol) of trans-cinnamic acid in several portions using a powder funnel.[12]

-

Once the addition is complete, slowly heat the reaction mixture to 50 °C. Be cautious as there will be vigorous gas evolution.[12]

-

After the initial gas evolution subsides, increase the temperature to 80 °C and continue stirring for an additional two hours.[12]

-

After cooling the reaction mixture, remove the excess thionyl chloride by distillation under reduced pressure (approximately 20 hPa). Use a cold trap (liquid nitrogen) to condense the volatile thionyl chloride.[12]

-

The remaining yellowish solid is the crude this compound, which is suitable for most subsequent reactions. The crude yield is approximately 81%.[12] For further purification, the product can be fractionally distilled under high vacuum (e.g., 75-80 °C at 0.1 hPa).[12]

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Research

This compound is a valuable building block for creating extensive chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies.[1] Its primary role is as a cinnamoyl group donor in reactions with nucleophiles like amines and alcohols, leading to the synthesis of cinnamamides and cinnamoyl esters, respectively.[1] Many of these derivatives have shown promising biological activities.

Antimicrobial and Antifungal Activity

This compound is used to synthesize derivatives that are evaluated for their antimicrobial properties. For example, cinnamoyl-metronidazole esters have demonstrated potent activity against the Gram-positive bacterium Staphylococcus aureus, and cinnamoyl-memantine amides have shown significant activity against Candida fungi.[13] A study on a series of synthetic cinnamides and cinnamates derived from this compound reported that ester derivatives were generally more bioactive than the amide derivatives against various fungal and bacterial strains.[14]

Anti-inflammatory Activity

Derivatives of cinnamic acid are being investigated for their anti-inflammatory properties. It has been hypothesized that conjugating cinnamic acid (via this compound) with other bioactive molecules like carvacrol, thymol, or menthol (B31143) could lead to synergistic effects.[15] These effects may involve the inhibition of inflammatory pathways, such as the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, which is activated by lipopolysaccharides (LPS).[15]

Caption: Inhibition of the TLR4/NF-κB pathway by cinnamoyl derivatives.

Safety and Handling

This compound is classified as a corrosive substance. It causes severe skin burns and eye damage. It reacts with water, liberating toxic gas, and should be handled with appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection. Store in a cool, dry place away from incompatible materials such as bases and oxidizing agents.[6]

Conclusion

This compound is a highly reactive and versatile chemical intermediate with significant applications in organic synthesis, particularly for the development of new therapeutic agents. Its ability to readily form cinnamoyl derivatives allows researchers to explore a wide range of molecular structures with potential antimicrobial, antifungal, and anti-inflammatory activities. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe use in a research and development setting.

References

- 1. This compound | High-Purity Reagent | RUO [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound, 98%, predominantly trans | Fisher Scientific [fishersci.ca]

- 4. scbt.com [scbt.com]

- 5. This compound [webbook.nist.gov]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. trans-Cinnamoyl chloride [oakwoodchemical.com]

- 8. This compound | C9H7ClO | CID 5354261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 102-92-1 [chemicalbook.com]

- 10. A12016.0E [thermofisher.com]

- 11. nbinno.com [nbinno.com]

- 12. Making sure you're not a bot! [oc-praktikum.de]

- 13. researchgate.net [researchgate.net]

- 14. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Exploring the therapeutic potential of cinnamoyl derivatives in attenuating inflammation in lipopolysaccharide-induced Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of cinnamoyl chloride from cinnamic acid and thionyl chloride

For Researchers, Scientists, and Drug Development Professionals

Cinnamoyl chloride is a pivotal intermediate in organic synthesis, widely utilized in the pharmaceutical and fine chemical industries for the production of active pharmaceutical ingredients (APIs), fragrances, and other specialty chemicals.[1][2][3] Its reactivity, stemming from the acyl chloride functional group, allows for facile derivatization, making it a valuable building block in medicinal chemistry and materials science.[1][4] This technical guide provides an in-depth overview of the synthesis of this compound from cinnamic acid and thionyl chloride, focusing on experimental protocols, reaction mechanisms, and quantitative data.

Reaction Overview

The conversion of cinnamic acid to this compound is a classic example of a nucleophilic acyl substitution reaction.[4][5] Thionyl chloride (SOCl₂) serves as an efficient chlorinating agent, converting the carboxylic acid hydroxyl group into a highly reactive acyl chloride.[5] The reaction proceeds with the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[6]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the synthesis of this compound, compiled from various experimental procedures.

| Parameter | Value | Notes |

| Reactant Molar Ratio | Cinnamic Acid : Thionyl Chloride = 1 : 1.5 | An excess of thionyl chloride is typically used to ensure complete conversion of the cinnamic acid.[6] |

| Reaction Temperature | Initial: 50°C, then 80°C | A gradual increase in temperature is recommended to control the initial vigorous gas evolution.[6] |

| Reaction Time | Approximately 3.5 hours (excluding distillation) | The reaction is monitored by the cessation of HCl and SO₂ evolution.[6] |

| Crude Yield | 81% | The crude product is often a yellowish solid.[6] |

| Purified Yield | 75-90% | Purification via vacuum distillation yields a colorless, strong refractive liquid that solidifies upon cooling.[3][6] |

| Melting Point | 35-37°C | The purified product is a white to yellowish crystalline solid.[1][2] |

| Boiling Point | 256-258°C |

Experimental Protocol

This protocol is a synthesis of established methods for the preparation of this compound.[6][7]

Materials:

-

trans-Cinnamic acid

-

Aqueous sodium hydroxide (B78521) (20%)

-

Anhydrous dichloromethane (B109758) (for purification, optional)

-

Petroleum ether (for recrystallization, optional)[2]

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Powder funnel

-

Gas outlet tube connected to a series of gas traps (bubble counter with paraffin oil, empty safety wash bottle, wash bottle with NaOH solution)[6]

-

Distillation apparatus for vacuum distillation

-

Cold trap (liquid nitrogen)

Procedure:

-

Apparatus Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, a reflux condenser, and a powder funnel. Connect the top of the reflux condenser to a gas trapping system to neutralize the evolved HCl and SO₂ gases.[6]

-

Charging Reactants: Charge the reaction flask with freshly distilled thionyl chloride (1.5 molar equivalents). While stirring, add trans-cinnamic acid (1 molar equivalent) in portions through the powder funnel.[6]

-

Reaction: The initial addition of cinnamic acid may result in a thick slurry. Close the remaining flask openings and begin to slowly heat the mixture to approximately 50°C in an oil bath. Be cautious as gas evolution will be vigorous.[6] Once the initial reaction subsides, increase the bath temperature to 80°C and continue stirring for an additional 2 hours, or until the evolution of gas ceases.[6]

-

Work-up and Isolation: After cooling the reaction mixture to room temperature, replace the reflux condenser with a distillation bridge. Remove the excess thionyl chloride by distillation under reduced pressure (approximately 20 hPa). Use a cold trap cooled with liquid nitrogen to collect the distilled thionyl chloride.[6] The remaining crude this compound will be a yellowish solid.[6]

-

Purification (Optional): For most applications, the crude product is of sufficient purity.[6] For higher purity, the this compound can be purified by fractional distillation under high vacuum (approximately 1 hPa).[6] To prevent crystallization in the condenser, it can be air-cooled or gently warmed with a hot-air dryer if necessary.[6] Alternatively, the product can be recrystallized from petroleum ether.[2]

Safety Precautions

-

Thionyl chloride is highly corrosive, toxic, and reacts violently with water. [8][9][10] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][11]

-

The reaction evolves toxic and corrosive gases (HCl and SO₂). [6] An efficient gas trapping system containing a sodium hydroxide solution is mandatory to neutralize these byproducts.

-

This compound is a skin irritant and corrosive. [2] Avoid contact with skin and eyes.

-

Ensure all glassware is thoroughly dried before use to prevent the violent reaction of thionyl chloride with water.

Diagrams

Caption: Reaction mechanism for the synthesis of this compound.

Caption: Experimental workflow for this compound synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. Cas 102-92-1,this compound | lookchem [lookchem.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | High-Purity Reagent | RUO [benchchem.com]

- 5. dev.lacavedespapilles.com [dev.lacavedespapilles.com]

- 6. Making sure you're not a bot! [oc-praktikum.de]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. fishersci.com [fishersci.com]

- 9. lobachemie.com [lobachemie.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. spectrumchemical.com [spectrumchemical.com]

Solubility of Cinnamoyl Chloride in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cinnamoyl chloride, a key intermediate in the synthesis of various pharmaceuticals, fragrances, and other organic compounds, presents as an off-white to yellow crystalline solid. A thorough understanding of its solubility characteristics in common organic solvents is paramount for its effective use in synthetic chemistry, enabling appropriate solvent selection for reactions, purification, and formulation. This technical guide provides a comprehensive overview of the solubility of this compound, including quantitative data where available, its reactivity with certain solvent classes, and a detailed experimental protocol for solubility determination.

Quantitative and Qualitative Solubility Data

The solubility of this compound is influenced by the polarity and proticity of the solvent. While comprehensive quantitative data across a wide range of solvents is not extensively documented in readily available literature, a combination of specific quantitative values and qualitative descriptions provides a useful framework for solvent selection.

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Ethers | Dioxane | C₄H₈O₂ | 0.1 g/mL[1][2][3][4][5][6][7] | Not Specified | Clear solution reported. |

| Diethyl Ether | (C₂H₅)₂O | Soluble[8] | Not Specified | General qualitative description. | |

| Hydrocarbons | Petroleum Ether | Mixture | Soluble[1] | Not Specified | |

| Ligroin | Mixture | Very Soluble[9][10][11] | Not Specified | ||

| Toluene | C₇H₈ | Soluble | 20[12] | ||

| Halogenated Hydrocarbons | Carbon Tetrachloride | CCl₄ | Soluble[1] | Not Specified | |

| Esters | General Esters | RCOOR' | Soluble[9][10][11] | Not Specified | General qualitative description. |

| Alcohols | Ethanol | C₂H₅OH | Soluble (with reaction)[1] | Hot | Reacts to form the corresponding ester. |

| Aqueous Solvents | Water | H₂O | Decomposes[1][2][3][5][6][7][9][10][11][12] | Not Specified | Reacts to form cinnamic acid. |

Note: The term "soluble" indicates that the compound dissolves to a practically useful extent, but specific quantitative values are not provided in the cited sources. Researchers should perform preliminary solubility tests for their specific applications.

Solvent Reactivity: A Critical Consideration

This compound is an acyl chloride and, as such, is highly reactive towards nucleophilic functional groups. This reactivity has significant implications for solvent choice.

-

Protic Solvents: Solvents containing acidic protons, such as alcohols and water, will react with this compound. The hydroxyl group in alcohols acts as a nucleophile, leading to the formation of the corresponding cinnamoyl ester. With water, this compound hydrolyzes to form cinnamic acid. These reactions are often vigorous. Therefore, protic solvents are generally unsuitable for dissolving this compound if the integrity of the acyl chloride is to be maintained.

-

Aprotic Solvents: Aprotic solvents, such as ethers, hydrocarbons, halogenated hydrocarbons, and esters, are generally suitable for dissolving this compound as they lack acidic protons and are less likely to react. However, the presence of even trace amounts of water in these solvents can lead to slow decomposition. Therefore, the use of anhydrous solvents is highly recommended.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the widely used shake-flask technique.

Objective: To determine the saturation solubility of this compound in a given anhydrous organic solvent at a specific temperature.

Materials:

-

This compound

-

Anhydrous organic solvent of interest

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.

-

Add a known volume of the anhydrous solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation and ingress of atmospheric moisture.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the solvent and the dissolution rate of the solid. It is advisable to run a preliminary experiment to determine the time required to reach equilibrium (i.e., when the concentration of the solute in the solution becomes constant).

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a volumetric flask. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solution using a pre-calibrated analytical instrument. For this compound, which has a chromophore, UV-Vis spectrophotometry or HPLC with a UV detector are suitable methods.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted sample by comparing its analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Safety Precautions: this compound is a corrosive and moisture-sensitive compound. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. All glassware and solvents should be scrupulously dried before use.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: A flowchart of the experimental workflow for determining the solubility of a solid in a liquid.

References

- 1. This compound [chembk.com]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. This compound | 102-92-1 [chemicalbook.com]

- 4. This compound | 17082-09-6 [chemicalbook.com]

- 5. This compound CAS#: 102-92-1 [m.chemicalbook.com]

- 6. This compound | 102-92-1 [amp.chemicalbook.com]

- 7. Cas 102-92-1,this compound | lookchem [lookchem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound, 98%, predominantly trans | Fisher Scientific [fishersci.ca]

- 10. This compound, 98%, predominantly trans 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.pt]

- 11. This compound, 98%, predominantly trans | Fisher Scientific [fishersci.ca]

- 12. avantorsciences.com [avantorsciences.com]

physical characteristics and appearance of cinnamoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physical and chemical characteristics of cinnamoyl chloride, a key reagent in organic synthesis. The information is presented to support its application in research and development, particularly within the pharmaceutical and chemical industries.

Core Physical and Chemical Properties

This compound is an acyl chloride derivative of cinnamic acid. Its reactivity makes it a valuable intermediate in the synthesis of a variety of organic compounds, including esters, amides, and other acid derivatives.[1][2] The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇ClO | [3][4][5][6][7][8] |

| Molecular Weight | 166.60 g/mol | [3][6][7] |

| CAS Number | 102-92-1 | [1][3][5][6][9] |

| Melting Point | 35-37 °C | [2][4][5][10] |

| Boiling Point | 256-258 °C | [2][4][5][10] |

| Density | 1.1617 g/cm³ at 45.3/4 °C | [4] |

| Refractive Index | 1.614 at 42.5 °C | [4] |

| Flash Point | >110 °C (>230 °F) | [2][5] |

Appearance and Solubility

This compound typically presents as a white to yellowish crystalline solid or needle-like crystals.[1][2][4][8] It may also appear as chunks or a fused solid, and depending on the ambient temperature and its specific melting range, it can exist as a solid, liquid, a solidified melt, or a supercooled melt.[7][11][12] It is described as having a strong, pungent odor.[1][13]

Regarding its solubility, this compound is very soluble in petroleum ether and soluble in organic solvents such as carbon tetrachloride, esters, dioxane, and hot ethanol.[4] It is insoluble in water and will slowly decompose upon contact with it.[4]

Synthesis Protocol

A common and straightforward method for the synthesis of this compound is through the reaction of trans-cinnamic acid with an excess of thionyl chloride.

Experimental Protocol: Synthesis of this compound from trans-Cinnamic Acid [5][8]

-

Reactants:

-

trans-Cinnamic acid (1.0 mmol)

-

Thionyl chloride (5 mL, excess)

-

-

Procedure:

-

Combine trans-cinnamic acid and excess thionyl chloride in a suitable reaction vessel.

-

Heat the mixture at reflux for 2 hours.

-

After the reaction is complete, remove the excess thionyl chloride by vacuum concentration.

-

The resulting product is this compound, obtained in quantitative yield.

-

Synthesis Workflow

The logical workflow for the synthesis of this compound is depicted in the diagram below.

Caption: Workflow for this compound Synthesis.

References

- 1. Page loading... [guidechem.com]

- 2. Cas 102-92-1,this compound | lookchem [lookchem.com]

- 3. This compound | C9H7ClO | CID 5354261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. This compound CAS#: 102-92-1 [m.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. This compound | 102-92-1 [chemicalbook.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound | 17082-09-6 [chemicalbook.com]

- 11. trans-Cinnamoyl chloride, 97% 2500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. trans-Cinnamoyl chloride, 97% | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to Cinnamoyl Chloride: Safety, Handling, and Storage Protocols

For Researchers, Scientists, and Drug Development Professionals

Cinnamoyl chloride is a highly reactive acyl chloride used extensively as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, fragrances, and dyes. Its utility is matched by its significant hazardous properties, necessitating stringent safety, handling, and storage protocols. This technical guide provides a comprehensive overview of these protocols to ensure the safe and effective use of this compound in a laboratory setting.

Safety and Hazard Identification

This compound is classified as a corrosive and toxic substance.[1] It reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[2] Understanding its key hazards is the foundation of safe handling.

1.1. Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value |

| Appearance | Light yellow solid |

| Molecular Formula | C₉H₇ClO |

| Molecular Weight | 166.61 g/mol |

| Melting Point | 33 - 37 °C / 91.4 - 98.6 °F |

| Boiling Point | 120 - 126 °C / 248 - 258.8 °F @ 15 mmHg |

| Flash Point | 79 °C / 174.2 °F |

| Stability | Moisture sensitive; stable under normal conditions.[3] |

1.2. Health Hazard Information

Exposure to this compound can cause severe health effects. It is corrosive and causes severe skin burns and eye damage.[1] Inhalation may cause respiratory irritation, and ingestion can lead to severe damage to the digestive tract.[2][4]

1.3. Reactivity and Incompatibility

This compound is a reactive chemical that is incompatible with a range of substances. Contact with these materials can lead to vigorous or violent reactions.

-

Water: Reacts violently to produce hydrogen chloride gas.[2]

-

Strong Bases: Reacts exothermically.

-

Alcohols: Reacts to form esters, often vigorously.

-

Oxidizing Agents: Can lead to vigorous reactions.

-

Amines: Reacts to form amides.

-

Finely Powdered Metals: May react vigorously.

Quantitative Safety Data

Quantitative data on exposure limits and specific material compatibility is crucial for a comprehensive safety assessment.

2.1. Occupational Exposure Limits

Currently, there are no established Permissible Exposure Limits (PELs) from the Occupational Safety and Health Administration (OSHA) or Threshold Limit Values (TLVs) from the American Conference of Governmental Industrial Hygienists (ACGIH) specifically for this compound. In the absence of specific limits, it is imperative to handle this compound with stringent engineering controls to minimize any potential exposure.

2.2. Toxicological Data

2.3. Glove Compatibility

Specific breakthrough time data for this compound with common laboratory glove materials is not widely published. Therefore, a conservative approach is necessary. For handling highly corrosive and reactive acid chlorides, heavy-duty gloves are recommended.

| Glove Material | Recommendation | Rationale |

| Butyl Rubber | Recommended | Generally provides good resistance to corrosive liquids. |

| Viton® | Recommended | Offers excellent resistance to a wide range of chemicals, including reactive compounds. |

| Nitrile Rubber | Use with caution for short-duration tasks | May offer limited protection; double-gloving is advised. Inspect gloves frequently for any signs of degradation. |

| Latex | Not Recommended | Offers poor resistance to many chemicals and can degrade quickly upon exposure. |

Always inspect gloves for integrity before use and discard them immediately if any signs of degradation are observed.

Handling and Experimental Protocols

Adherence to strict handling protocols is critical to prevent exposure and accidents. The following protocols are based on best practices for handling reactive acid chlorides.

3.1. Engineering Controls

-

Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to control vapor and aerosol exposure.

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible within the immediate work area.

3.2. Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when handling this compound.

-

Eye and Face Protection: Chemical safety goggles and a face shield are required.

-

Skin Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are necessary. An apron resistant to chemicals should be worn over the lab coat.

-

Hand Protection: As detailed in Table 2.2, butyl rubber or Viton® gloves are recommended. Double-gloving provides an additional layer of protection.

3.3. Standard Operating Procedure for a Typical Reaction

This protocol outlines the general steps for using this compound in a chemical reaction.

-

Preparation:

-

Ensure the fume hood is operational and the sash is at the appropriate height.

-

Gather all necessary reagents and equipment. Ensure all glassware is dry.

-

Don the required PPE.

-

-

Dispensing:

-

This compound is a solid at room temperature. Dispensing should be done in the fume hood.

-

Use a clean, dry spatula to transfer the solid to a pre-weighed, dry reaction vessel.

-

Keep the container of this compound tightly sealed when not in use.

-

-

Reaction:

-

If dissolving, add the solvent to the reaction vessel containing this compound under an inert atmosphere (e.g., nitrogen or argon).

-

Add other reactants slowly and in a controlled manner, as the reaction may be exothermic.

-

Maintain a safe distance from the reaction and monitor it closely.

-

-

Work-up and Quenching:

-

Unreacted this compound must be quenched safely. Slowly and carefully add the reaction mixture to a quenching solution (e.g., a cold, dilute solution of sodium bicarbonate or an alcohol like isopropanol) with stirring. This should be done in an ice bath to control the exothermic reaction.

-

-

Decontamination and Waste Disposal:

-

Decontaminate all glassware and equipment that came into contact with this compound. A solution of sodium bicarbonate can be used to neutralize any residue.

-

Dispose of all waste, including contaminated PPE, as hazardous waste in accordance with institutional and local regulations.

-

Storage Protocols

Proper storage of this compound is crucial to maintain its stability and prevent hazardous situations.

-

Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials.[3]

-

Moisture: Protect from moisture to prevent the release of hydrogen chloride gas.[2] Store in a tightly sealed container.

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).

-

Segregation: Store separately from strong bases, alcohols, oxidizing agents, and other incompatible materials.

Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

5.1. Spills

-

Small Spills (in a fume hood):

-

Alert others in the area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or dry earth).

-

Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate the area with a sodium bicarbonate solution.

-

-

Large Spills (or any spill outside a fume hood):

-

Evacuate the immediate area.

-

Alert your supervisor and institutional safety personnel.

-

Prevent entry into the area.

-

If it is safe to do so, and you are trained, control sources of ignition.

-

5.2. Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from procurement to disposal.

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

By implementing these comprehensive safety, handling, and storage protocols, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound and ensure a safe laboratory environment.

References

- 1. This compound | C9H7ClO | CID 5354261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98%, predominantly trans | Fisher Scientific [fishersci.ca]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. fishersci.com [fishersci.com]

- 5. Cinnamyl chloride | C9H9Cl | CID 639658 - PubChem [pubchem.ncbi.nlm.nih.gov]

Cinnamoyl Chloride: A Versatile Reagent in Fundamental Research and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cinnamoyl chloride, the acyl chloride derivative of cinnamic acid, stands as a pivotal building block in modern chemical and biological research.[1][2] Its unique structure, featuring a reactive acyl chloride group conjugated with a phenyl ring via a propenoyl linker, imparts a versatile reactivity profile that is leveraged across diverse scientific disciplines. This guide provides a comprehensive overview of its fundamental research applications, detailing its role in organic synthesis, its utility in the development of novel therapeutic agents, and its emerging applications in materials science.

Core Chemical Properties and Reactivity

This compound is a crystalline solid, appearing white to yellowish, with a molecular formula of C₉H₇ClO.[2][3] It is soluble in various organic solvents but decomposes in the presence of water.[2][3] Its chemical utility is dominated by two primary modes of reactivity: nucleophilic acyl substitution at the carbonyl carbon and conjugate addition to the α,β-unsaturated system.[1]

-

Nucleophilic Acyl Substitution : This is the most characteristic reaction of this compound.[1] It readily reacts with nucleophiles such as alcohols, amines, and thiols to form a wide array of cinnamoyl esters, amides, and thioesters, respectively. The reaction proceeds through a tetrahedral intermediate, with the chloride ion acting as an excellent leaving group.[1] This facile derivatization is fundamental to its use in creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.[1]

-

Conjugate (Michael) Addition : The α,β-unsaturated carbonyl system allows for 1,4-conjugate addition reactions. For instance, the aza-Michael addition involves the addition of an amine to the β-carbon of the double bond.[1] This dual reactivity expands its synthetic utility, enabling the creation of more complex molecular architectures.[1]

References

Reaction Kinetics of Cinnamoyl Chloride with Primary Alcohols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction kinetics of cinnamoyl chloride with primary alcohols. The esterification of this compound is a fundamental reaction in organic synthesis, with broad applications in the pharmaceutical industry for the development of new therapeutic agents. Understanding the kinetics of this reaction is crucial for process optimization, yield maximization, and the rational design of novel cinnamate-based compounds. This document summarizes key quantitative data, details experimental protocols, and visualizes reaction pathways to serve as a valuable resource for professionals in the field.

Core Concepts in Reaction Kinetics

The reaction between this compound, an acyl chloride, and a primary alcohol is a nucleophilic acyl substitution reaction that results in the formation of a cinnamyl ester and hydrochloric acid. The reaction rate is influenced by several factors, including the structure of the alcohol, the solvent, temperature, and the presence of catalysts.

The general reaction can be represented as follows:

C₆H₅CH=CHCOCl + R-OH → C₆H₅CH=CHCOOR + HCl

Where R represents the alkyl group of a primary alcohol (e.g., methyl, ethyl, propyl).

The kinetics of this reaction can be studied to determine the rate law, rate constants, and activation parameters, which provide insights into the reaction mechanism and the factors that control its speed.

Quantitative Kinetic Data

The following tables summarize the available quantitative data on the reaction kinetics of this compound with primary alcohols. Direct kinetic data for the uncatalyzed reaction is sparse in the readily available literature; therefore, some values are presented in a comparative context based on related reactions.

Table 1: Relative Catalytic Rates for the Cinnamoylation of n-Propanol in Acetonitrile at 25°C[1]

| Catalyst | Relative Rate |

| Pyridine | 1 |

| N-Methylimidazole | 259 |

| 4-Dimethylaminopyridine (B28879) (DMAP) | 16,000 |

Table 2: Activation Parameters for the Solvolysis of this compound in Aqueous Acetone[2]

| Parameter | Value |

| Enthalpy of Activation (ΔH‡) | 66 kJ/mol |

| Entropy of Activation (ΔS‡) | -80 J K⁻¹ mol⁻¹ |

Note: These parameters are for the reaction with water (solvolysis) and serve as an estimate for the uncatalyzed reaction with alcohols, which is expected to proceed through a similar mechanism.

Table 3: Solvent Effects on the Cinnamoylation of n-Propyl Alcohol[3]

| Solvent | General Trend |

| Methyl Ethyl Ketone | The rate of the this compound reaction tends to increase as the solvent polarity decreases.[3] |

| Ethylene Dichloride | The rate of the this compound reaction tends to increase as the solvent polarity decreases.[3] |

| Methylene (B1212753) Chloride | The rate of the this compound reaction tends to increase as the solvent polarity decreases.[3] |

| Toluene | The rate of the this compound reaction tends to increase as the solvent polarity decreases.[3] |

Experimental Protocols

Detailed methodologies for studying the kinetics of the reaction of this compound with primary alcohols are provided below. These protocols are based on established methods for kinetic analysis of acylation reactions.[3]

General Kinetic Measurement

The reaction kinetics are typically studied spectrophotometrically by monitoring the disappearance of a reactant or the appearance of a product over time.[3]

Materials:

-

trans-Cinnamoyl chloride

-

Primary alcohol (e.g., methanol, ethanol, n-propanol)

-

Anhydrous solvent (e.g., acetonitrile, methylene chloride)

-

Catalyst (e.g., N-methylimidazole, 4-dimethylaminopyridine), if applicable

-

UV-Vis Spectrophotometer with a thermostatted cell holder

Procedure:

-

Prepare stock solutions of this compound, the primary alcohol, and the catalyst (if used) in the chosen anhydrous solvent.

-

Equilibrate the spectrophotometer cell holder to the desired reaction temperature (e.g., 25°C).

-

In a quartz cuvette, mix the alcohol solution and the solvent. If a catalyst is used, add the catalyst solution to the alcohol solution.

-

Initiate the reaction by adding a small volume of the this compound stock solution to the cuvette.

-

Quickly mix the solution and immediately begin recording the absorbance at a predetermined wavelength (where one of the species has a significant and unique absorbance) at regular time intervals.

-

Continue data collection until the reaction is complete, as indicated by a stable absorbance reading.

-

The pseudo-first-order rate constant (k_obs) can be determined by plotting the natural logarithm of the absorbance change versus time. The second-order rate constant can then be calculated by dividing k_obs by the concentration of the reactant in excess (usually the alcohol).

Uncatalyzed Reaction Protocol

Objective: To determine the rate constant for the direct reaction of this compound with a primary alcohol.

Specific Conditions:

-

Reactants: this compound (e.g., 0.01 M), Primary Alcohol (e.g., 0.1 M, 0.2 M, 0.3 M)

-

Solvent: Anhydrous Acetonitrile

-

Temperature: 25°C, 35°C, 45°C

-

Monitoring Wavelength: To be determined by UV-Vis scan of reactants and products.

Catalyzed Reaction Protocol

Objective: To determine the rate constant for the N-methylimidazole or 4-dimethylaminopyridine catalyzed reaction.

Specific Conditions:

-

Reactants: this compound (e.g., 0.01 M), Primary Alcohol (e.g., 0.1 M)

-

Catalyst: N-methylimidazole or 4-dimethylaminopyridine (e.g., 0.001 M)

-

Solvent: Anhydrous Acetonitrile

-

Temperature: 25°C

-

Monitoring Wavelength: To be determined by UV-Vis scan of reactants, products, and catalyst-acyl intermediate. The formation of the N-acyl catalyst intermediate can often be monitored at a specific wavelength.[3]

Reaction Mechanisms and Pathways

The reaction of this compound with primary alcohols can proceed through different mechanisms depending on the absence or presence of a nucleophilic catalyst.

Uncatalyzed Reaction Mechanism

In the absence of a catalyst, the reaction is believed to proceed via a direct nucleophilic attack of the alcohol on the carbonyl carbon of the this compound. This is followed by the elimination of a chloride ion and a proton to form the ester. The reaction may proceed through either an addition-elimination or an Sₙ2-like mechanism. Studies on the solvolysis of this compound suggest that an Sₙ2 mechanism is favored over an addition-elimination mechanism, as indicated by a relatively higher enthalpy and less negative entropy of activation.[2]

Caption: Uncatalyzed reaction pathway.

Catalyzed Reaction Mechanism (Nucleophilic Catalysis)

With catalysts such as N-methylimidazole or 4-dimethylaminopyridine (DMAP), the reaction proceeds via a nucleophilic catalysis pathway.[3] The catalyst first reacts with this compound to form a highly reactive N-acylimidazolium or N-acylpyridinium intermediate. This intermediate is then attacked by the primary alcohol in a less-catalyzed or general base-catalyzed step to yield the final ester and regenerate the catalyst.

Caption: Catalyzed reaction pathway.

Conclusion

The reaction kinetics of this compound with primary alcohols are significantly influenced by the choice of solvent and the use of nucleophilic catalysts. Catalysts like 4-dimethylaminopyridine dramatically accelerate the reaction rate by providing an alternative reaction pathway through a highly reactive N-acylpyridinium intermediate. The provided experimental protocols offer a framework for researchers to conduct their own kinetic studies, enabling a deeper understanding and optimization of this important esterification reaction for applications in drug development and other areas of chemical synthesis. Further research is warranted to establish a comprehensive database of rate constants and activation parameters for a wider range of primary alcohols and reaction conditions.

References

- 1. Kinetics of trans-cinnamic anhydride reactions catalyzed by pyridine, 4-dimethylaminopyridine, and N-methylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Mechanistic Approach on the Solvolysis of this compound in the Presence and Absence of Mercuric Chloride Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 3. Solvent effects on the cinnamoylation of n-propyl alcohol catalyzed by N-methylimidazole and 4-dimethylaminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Stability of Cinnamoyl Chloride Under Anhydrous Conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamoyl chloride is a key reagent in organic synthesis, valued for its role in introducing the cinnamoyl group in the development of pharmaceuticals and other bioactive molecules. While its reactivity is well-documented, a thorough understanding of its stability under anhydrous conditions is critical for ensuring reaction efficiency, purity of products, and safety. This technical guide provides a comprehensive overview of the stability of this compound in the absence of water, detailing its handling, storage, and potential degradation pathways. Although specific kinetic data for anhydrous decomposition remains limited in publicly accessible literature, this guide consolidates available information and provides recommended protocols for stability assessment.

Introduction

This compound (3-phenyl-2-propenoyl chloride) is an α,β-unsaturated acyl chloride that serves as a versatile building block in organic chemistry. Its utility in the synthesis of esters, amides, and other derivatives makes it a valuable intermediate in the pharmaceutical industry. The presence of the acyl chloride functional group renders the molecule highly susceptible to hydrolysis. Consequently, it is imperative to handle and store this compound under strictly anhydrous conditions to maintain its integrity and reactivity. This guide explores the factors influencing its stability in the absence of moisture and outlines potential degradation routes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its proper handling and storage.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₇ClO | |

| Molecular Weight | 166.60 g/mol | |

| Appearance | White to yellow crystalline solid or liquid | |

| Melting Point | 35-37 °C | |

| Boiling Point | 256-258 °C | |

| Purity | Typically >97.0% |

Recommended Storage and Handling

To ensure the long-term stability of this compound, adherence to strict storage and handling protocols is paramount.

-

Anhydrous and Inert Atmosphere: this compound is highly sensitive to moisture and will readily hydrolyze to cinnamic acid. Therefore, it must be stored and handled under a dry, inert atmosphere, such as nitrogen or argon.

-

Temperature: For optimal stability, it is recommended to store this compound in a cool and dark place. Several suppliers recommend refrigeration at 2-8 °C.

-

Container: The compound should be stored in a tightly sealed, corrosion-resistant container.

Potential Degradation Pathways Under Anhydrous Conditions

While hydrolysis is the primary degradation pathway in the presence of water, other reactions can occur under anhydrous conditions, particularly at elevated temperatures or in the presence of certain reagents.

Polymerization

Caption: Hypothetical polymerization pathway of this compound.

Isomerization

This compound typically exists as the more stable trans-isomer. However, exposure to heat or UV light could potentially lead to isomerization to the cis-isomer. This could have implications for its reactivity and the stereochemistry of its products.

Reaction with Anhydrous Solvents

Although considered stable in many common anhydrous organic solvents for typical reaction times, prolonged storage in certain solvents, especially at elevated temperatures, could lead to slow degradation. Nucleophilic solvents or impurities within the solvent could potentially react with the highly electrophilic acyl chloride group.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound under specific anhydrous conditions, a well-designed experimental protocol is necessary.

Materials and Equipment

-

High-purity this compound (>97%)

-

Anhydrous solvents (e.g., acetonitrile, dichloromethane, tetrahydrofuran)

-

Inert gas supply (nitrogen or argon)

-

Schlenk line or glove box

-

Temperature-controlled oven or heating block

-

Analytical instrumentation:

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

High-Performance Liquid Chromatography (HPLC) with UV detector

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Fourier-Transform Infrared (FTIR) spectrometer

-

Experimental Workflow

The following workflow outlines a general procedure for a stability study.

Caption: General workflow for this compound stability testing.

Detailed Methodologies

-

Sample Preparation: Inside a glovebox or under a constant stream of inert gas, accurately weigh this compound into several vials. If studying stability in solution, add a known volume of the desired anhydrous solvent to each vial. Seal the vials tightly with appropriate caps.

-

Initial Analysis (Time Zero): Immediately after preparation, take one or more vials for initial analysis.

-

GC-MS: Dilute a sample in an appropriate anhydrous solvent and inject it into the GC-MS. This will provide the initial purity profile and identify any existing impurities.

-

HPLC: Develop a suitable HPLC method to quantify the concentration of this compound. A reverse-phase column with a UV detector is often suitable.

-

NMR: Dissolve a sample in a deuterated anhydrous solvent (e.g., CDCl₃) and acquire a ¹H NMR spectrum. This will serve as a baseline for detecting structural changes.

-

FTIR: Obtain an IR spectrum of the initial material. The characteristic C=O stretch of the acyl chloride will be a key band to monitor.

-

-

Storage: Place the remaining sealed vials in a temperature-controlled environment (e.g., 25 °C, 40 °C, 60 °C) protected from light.

-

Periodic Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months), remove vials from storage and repeat the analyses described in step 2.

-

Data Analysis: Quantify the decrease in the concentration of this compound over time using the HPLC or GC data. This data can be used to determine the degradation kinetics. Monitor for the appearance of new peaks in the chromatograms or new signals in the NMR spectra to identify degradation products.

Conclusion

The stability of this compound under anhydrous conditions is crucial for its effective use in research and development. While it is known to be stable when stored properly in a cool, dry, and inert environment, the potential for degradation through pathways such as polymerization and isomerization exists, particularly with prolonged storage or exposure to heat and light. Due to a lack of specific quantitative stability data in the literature, it is highly recommended that researchers and drug development professionals perform in-house stability studies under their specific storage and handling conditions. The experimental protocols provided in this guide offer a framework for conducting such assessments to ensure the quality and reliability of this important chemical reagent.

The Electrophilicity of the Cinnamoyl Group: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

The cinnamoyl group, an α,β-unsaturated carbonyl system, is a prominent pharmacophore in numerous natural products and synthetic molecules of therapeutic interest. Its biological activity is often intrinsically linked to its electrophilicity, which allows it to act as a Michael acceptor and form covalent bonds with biological nucleophiles. This targeted covalent modification is a cornerstone of modern drug design, enabling the development of highly potent and selective inhibitors. This technical guide provides an in-depth exploration of the core principles governing the electrophilicity of the cinnamoyl group, offering quantitative data, detailed experimental protocols, and visual workflows to aid researchers in the rational design of cinnamoyl-based therapeutics.

Core Concepts of Cinnamoyl Group Electrophilicity

The reactivity of the cinnamoyl group is primarily defined by the polarization of its α,β-unsaturated system. The electron-withdrawing nature of the carbonyl group renders the β-carbon electron-deficient and thus susceptible to nucleophilic attack. This reactivity is the basis for the Michael addition reaction, a key transformation in both organic synthesis and biological systems.

The electrophilicity of the cinnamoyl moiety is not a fixed property but is tunable through substitution on the aromatic ring and modification of the carbonyl group. Electron-withdrawing substituents on the phenyl ring enhance the electrophilicity of the β-carbon by further delocalizing electron density away from it. Conversely, electron-donating groups decrease electrophilicity.

Quantitative Assessment of Electrophilicity

The electrophilicity of cinnamoyl derivatives can be quantified using both experimental and computational methods. These quantitative measures are invaluable for establishing structure-activity relationships (SAR) and for the predictive design of compounds with desired reactivity profiles.

Experimental Kinetic Data

The rate of the Michael addition reaction with a model nucleophile, such as a thiol (e.g., glutathione (B108866) or a specific cysteine-containing peptide), provides a direct experimental measure of electrophilicity. Second-order rate constants (k₂) are typically determined to compare the reactivity of different cinnamoyl derivatives.

Computational Electrophilicity Indices

Conceptual Density Functional Theory (DFT) provides a powerful framework for quantifying electrophilicity. The global electrophilicity index (ω), as defined by Parr et al., measures the stabilization in energy when a system acquires an additional electronic charge from the environment.[1] It is calculated using the electronic chemical potential (μ) and the chemical hardness (η):

ω = μ² / 2η

where μ ≈ -(IP + EA)/2 and η ≈ (IP - EA), with IP being the ionization potential and EA the electron affinity. These can be approximated by the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A higher ω value indicates a greater electrophilic character.

Table 1: Quantitative Electrophilicity Data for Substituted Cinnamoyl Derivatives

| Compound/Derivative | Method | Parameter | Value | Reference |

| trans-Cinnamaldehyde | Mayr's Reactivity Scale | E | -19.92 | [2] |

| p-Nitro-trans-cinnamaldehyde | Mayr's Reactivity Scale | E | (Not specified) | [3] |

| trans-Cinnamaldehyde | Computational (DFT) | ω (eV) | 1.83 | [4] |

| p-Methoxy-trans-cinnamaldehyde | Computational (DFT) | ω (eV) | 1.70 | [4] |

| p-Chloro-trans-cinnamaldehyde | Computational (DFT) | ω (eV) | 1.96 | [4] |

| p-Bromo-trans-cinnamaldehyde | Computational (DFT) | ω (eV) | 1.98 | [4] |

| p-Cyano-trans-cinnamaldehyde | Computational (DFT) | ω (eV) | 2.30 | [4] |

| p-Nitro-trans-cinnamaldehyde | Computational (DFT) | ω (eV) | 2.45 | [4] |

Note: Mayr's electrophilicity parameter E is a logarithmic scale. A less negative value indicates higher electrophilicity. The global electrophilicity index ω is given in electron volts (eV); a higher value indicates greater electrophilicity.

Experimental Protocols

Kinetic Analysis of Michael Addition by ¹H NMR Spectroscopy

This protocol allows for the real-time monitoring of the reaction between a cinnamoyl derivative and a thiol nucleophile.

Materials:

-

Cinnamoyl derivative of interest

-

Thiol nucleophile (e.g., N-acetylcysteine)

-

Deuterated solvent (e.g., DMSO-d₆, CD₃OD)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Prepare stock solutions of the cinnamoyl derivative and the thiol nucleophile in the chosen deuterated solvent at known concentrations.

-

Equilibrate the NMR spectrometer to the desired reaction temperature.

-

In an NMR tube, combine the solutions of the cinnamoyl derivative and the thiol nucleophile. The reaction is initiated upon mixing.

-

Immediately acquire a series of ¹H NMR spectra at regular time intervals.[5][6][7]

-

Process the spectra and integrate the signals corresponding to the disappearance of the vinylic protons of the cinnamoyl starting material and the appearance of the protons of the Michael adduct.

-

Plot the concentration of the starting material versus time and fit the data to the appropriate rate law (typically second-order) to determine the rate constant (k₂).

Glutathione (GSH) Reactivity Assay

This assay assesses the reactivity of an electrophile towards the biologically relevant nucleophile, glutathione.

Materials:

-

Cinnamoyl derivative

-

Glutathione (GSH)

-

Phosphate (B84403) buffer (pH 7.4)

-

LC-MS system

Procedure:

-